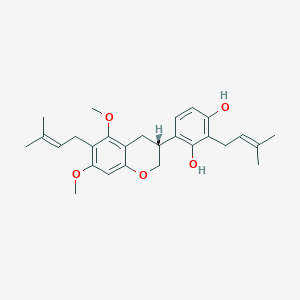

Licorisoflavan A

Übersicht

Beschreibung

Licorisoflavan A is a naturally occurring phenolic compound that belongs to the class of hydroxyisoflavans. This compound exhibits significant antibacterial activity and has been used in traditional Chinese medicine for various therapeutic purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Licorisoflavan A involves several steps, starting from licoricidin. The key step is the methylation of the hydroxyl group at the 7-position of licoricidin. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves extraction from plant sources, particularly Glycyrrhiza uralensis. The roots are dried, ground, and subjected to supercritical CO2 extraction with ethanol as a modifier to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Licorisoflavan A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Licorisoflavan A exhibits significant antimicrobial properties, particularly against oral pathogens. Research has demonstrated its effectiveness against Streptococcus mutans, a primary bacterium responsible for dental caries. In a study, this compound was isolated from crude licorice root extract and tested for its ability to inhibit biofilm formation and bacterial growth. The results indicated that it could completely inhibit biofilm development at concentrations above 4 µg/ml, which is comparable to chlorhexidine, a common antiseptic .

Table 1: Antimicrobial Efficacy of this compound

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm |

|---|---|---|---|

| This compound | Streptococcus mutans | ≥4 µg/ml | Complete inhibition |

| Chlorhexidine | Streptococcus mutans | ≥2 µg/ml | Complete inhibition |

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS). This property suggests its potential use in treating inflammatory diseases, including periodontal disease .

Case Study: Periodontal Disease Treatment

In vitro studies indicated that this compound reduced the expression of matrix metalloproteinases (MMPs) and cytokines involved in periodontal inflammation. This positions it as a promising candidate for developing therapies aimed at managing periodontal diseases .

Neuroprotective Properties

This compound exhibits neuroprotective effects, particularly in models of ischemic brain injury. Research indicates that it may reduce infarct volume and apoptosis-related protein activation in mice subjected to middle cerebral artery occlusion (MCAO). This suggests its potential as a therapeutic agent for conditions like stroke .

Table 2: Neuroprotective Effects of this compound

| Study Focus | Findings |

|---|---|

| Ischemic Brain Injury | Reduced infarct volume; regulated apoptosis proteins (Bcl-xL, caspase-9) |

| Neuroprotection Mechanism | Upregulation of anti-apoptotic proteins |

Antidepressant-Like Effects

Recent studies have indicated that this compound may possess antidepressant-like properties. In behavioral despair tests conducted on mice, this compound demonstrated significant effects comparable to standard antidepressants. This opens avenues for further research into its potential as a treatment for mood disorders .

Wirkmechanismus

The mechanism of action of Licorisoflavan A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Licoricidin: The parent compound of Licorisoflavan A, also isolated from Glycyrrhiza uralensis, with similar antibacterial properties.

Glycyrrhizic Acid: Another compound from licorice with anti-inflammatory and antiviral properties.

Resveratrol: A phenolic compound found in grapes with antioxidant and anticancer activities.

Uniqueness

This compound is unique due to its specific methylation at the 7-position, which enhances its antibacterial activity compared to its parent compound, licoricidin .

Biologische Aktivität

Licorisoflavan A, a flavonoid derived from the root of Glycyrrhiza uralensis, has garnered attention for its diverse biological activities. This article synthesizes recent research findings on its antimicrobial, anti-inflammatory, antioxidant, and potential neuroprotective properties.

Chemical Structure and Properties

This compound is characterized by its unique flavonoid structure, which contributes to its biological activity. The molecular formula is , and its structure features a prenylated phenolic group that enhances its bioactivity compared to non-prenylated flavonoids.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against oral pathogens. Recent studies have demonstrated its effectiveness against Streptococcus mutans, a primary contributor to dental caries.

- Minimum Inhibitory Concentration (MIC) : this compound has shown an MIC of 4 µg/mL against S. mutans .

- Biofilm Inhibition : It effectively inhibits biofilm formation at concentrations exceeding 4 µg/mL, demonstrating potential for use in oral hygiene products .

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Biofilm Inhibition |

|---|---|---|

| This compound | 4 | Yes |

| 1-Methoxyficifolinol | 4 | Yes |

| Glabridin | 6.25 | Yes |

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in the context of neuroinflammation. In a study involving lipopolysaccharide (LPS)-induced cognitive dysfunction in mice, this compound administration led to significant improvements in cognitive function. This effect was associated with increased expression of brain-derived neurotrophic factor (BDNF) and its receptor TrkB .

- Mechanism : The compound appears to modulate the BDNF-TrkB signaling pathway, which is crucial for neuronal health and function.

Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in various studies. It helps in scavenging free radicals, thereby reducing oxidative stress, which is implicated in numerous chronic diseases.

- Study Findings : Research indicates that this compound can significantly reduce levels of reactive oxygen species (ROS) in cell cultures exposed to oxidative stress .

Neuroprotective Potential

Emerging evidence suggests that this compound may offer neuroprotective benefits. Its ability to enhance BDNF signaling is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Eigenschaften

IUPAC Name |

4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O5/c1-16(2)7-9-20-23(28)12-11-19(26(20)29)18-13-22-25(32-15-18)14-24(30-5)21(27(22)31-6)10-8-17(3)4/h7-8,11-12,14,18,28-29H,9-10,13,15H2,1-6H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAAEAXMNLVRCZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156136 | |

| Record name | 5-O-Methyllicoricidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129314-37-0 | |

| Record name | Licorisoflavan A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129314-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Methyllicoricidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Methyllicoricidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICORISOFLAVAN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW8U2YD8JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has the structure of 5-O-Methyllicoricidin been fully elucidated?

A2: Yes, the structure of 5-O-Methyllicoricidin has been determined through spectroscopic analysis and confirmed by total synthesis. [, , ] While the specific spectroscopic data is not provided in the abstracts, the studies confirm the compound's identity and provide a basis for further research on its properties and biological activity.

Q2: Are there any studies exploring the potential applications of 5-O-Methyllicoricidin beyond its interaction with benzodiazepine binding sites?

A3: Currently, the available research primarily focuses on 5-O-Methyllicoricidin's isolation, identification, and its stimulatory effect on benzodiazepine binding. [, , ] Further studies are needed to explore its other potential pharmacological activities, such as anxiolytic effects, and to investigate its safety and efficacy in preclinical models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.